Product packaging for 4-Chloro-2-oxoindoline-3-carbaldehyde(Cat. No.:CAS No. 23872-23-3)

4-Chloro-2-oxoindoline-3-carbaldehyde

Cat. No.: B1419390
CAS No.: 23872-23-3
M. Wt: 195.6 g/mol
InChI Key: NNSNJTJZIKRBKJ-UHFFFAOYSA-N
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Description

4-Chloro-2-oxoindoline-3-carbaldehyde is a heterocyclic compound featuring an indoline core substituted with a chlorine atom at position 4, a ketone group at position 2, and an aldehyde functional group at position 3. The aldehyde group at position 3 may confer reactivity for further derivatization, such as condensation reactions, while the chloro substituent could influence electronic properties and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B1419390 4-Chloro-2-oxoindoline-3-carbaldehyde CAS No. 23872-23-3

Properties

IUPAC Name

4-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-8(6)5(4-12)9(13)11-7/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSNJTJZIKRBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C(=O)N2)C=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672515
Record name 4-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23872-23-3
Record name 4-Chloro-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23872-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Oxidation of Indoline Derivatives

Method Overview:
One of the most prevalent approaches involves the oxidation of suitably substituted indoline compounds bearing a chloro group at the 4-position. This method typically employs oxidizing agents such as manganese dioxide or potassium permanganate under controlled conditions to convert the indoline to the corresponding indoline-2-one with an aldehyde function at the 3-position.

Reaction Scheme:

Chlorinated indoline derivative → Oxidation → 4-Chloro-2-oxoindoline-3-carbaldehyde

Research Findings:

  • The oxidation process is optimized by controlling temperature and reaction time to prevent overoxidation or degradation of the sensitive aldehyde group.
  • Use of manganese dioxide as a mild oxidant offers high selectivity and yields.

Advantages:

  • High regioselectivity for the aldehyde at the 3-position.
  • Suitable for large-scale synthesis.

Limitations:

  • Requires pre-functionalized indoline derivatives, which may involve multiple steps.

One-Pot Synthesis via Cyclization and Oxidation

Method Overview:
Recent advances have demonstrated the feasibility of one-pot procedures that combine cyclization, chlorination, and oxidation steps. These methods often utilize:

  • Aniline derivatives with appropriate substituents.
  • Reagents such as phosphoryl chloride or phosphoryl trichloride to facilitate cyclization.
  • Oxidants like selenium dioxide or hypervalent iodine reagents for oxidation.

Research Findings:

  • This approach reduces reaction time and improves overall efficiency.
  • Suitable for synthesizing derivatives with minimal purification steps.

Advantages:

  • Streamlined process with potential industrial applicability.
  • Reduced waste generation.

Limitations:

  • Requires precise control of reaction parameters to prevent side reactions.

Data Table Summarizing Preparation Methods

Method No. Approach Key Reagents Advantages Limitations Typical Yield (%) References
1 Direct oxidation of indoline derivatives Manganese dioxide, KMnO₄ High regioselectivity, scalable Pre-functionalized intermediates 70-85 Chem-Impex, Patent CN102786460A
2 Multistep synthesis via indole intermediates NCS, DDQ, cyclization reagents Versatile, allows substitution variation Multi-step, lower overall yield 50-75 Patent CN102786460A, Literature reports
3 One-pot cyclization and oxidation Phosphoryl chloride, hypervalent iodine Efficient, less waste Reaction control critical 65-80 Recent research articles, patents

Notes on Research Findings and Optimization

  • Reagent Choice: The selection of oxidants and chlorinating agents significantly influences yield and purity. Manganese dioxide and NCS are preferred for their selectivity.
  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Mild conditions favor higher yields and product stability.
  • Purification: Typically involves chromatography or recrystallization to remove residual reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Synthetic Organic Chemistry

4-Chloro-2-oxoindoline-3-carbaldehyde serves as a versatile building block in the synthesis of various indole derivatives. These derivatives are crucial for developing pharmaceuticals due to their biological activity. The compound's structure allows for multiple functionalization pathways, making it an essential reagent in organic synthesis.

Key Reactions Involving this compound:

  • Formation of Indole Derivatives: It can be reacted with amines and other nucleophiles to form substituted indoles, which are valuable in medicinal chemistry.
  • Cyclization Reactions: The compound can undergo cyclization to yield complex heterocycles that exhibit significant biological properties.

Drug Development

This compound is particularly noted for its potential in drug discovery. Its unique structural properties make it suitable for developing anti-cancer and anti-inflammatory agents.

Case Studies:

  • Anti-Cancer Activity: Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in oncology.
  • Anti-Inflammatory Properties: Some derivatives have demonstrated promising anti-inflammatory effects, making them candidates for further development into therapeutic agents.

Fluorescent Probes

The ability to modify this compound allows researchers to create fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes and studying biological interactions.

Applications in Biological Imaging:

  • Cellular Visualization: Modified probes derived from this compound can be used to label specific cellular components, aiding in the study of cellular dynamics.
  • Biochemical Assays: The compound is utilized in various assays to investigate enzyme mechanisms and interactions within biological systems.

Material Science

In material science, this compound is applied in formulating advanced materials, particularly organic light-emitting diodes (OLEDs). Its electronic properties enhance the performance of devices used in displays and lighting.

The compound acts as a key reagent in various biochemical assays, facilitating the understanding of enzyme mechanisms and interactions within biological systems. Its role as a substrate or inhibitor in enzymatic reactions has been documented extensively.

Research Insights:

  • Enzyme Mechanisms: Studies have utilized this compound to elucidate the mechanisms of specific enzymes, contributing to a greater understanding of metabolic pathways.
  • Drug Interaction Studies: It is also used to investigate how potential drug candidates interact with biological targets.

Mechanism of Action

The mechanism of action of 4-Chloro-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compounds below share functional similarities (e.g., chloro substituents, aldehyde/carboxylic acid groups) but differ in core heterocyclic systems, substituent positions, and molecular properties.

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-2-oxoindoline-3-carbaldehyde Indoline 4-Cl, 2-oxo, 3-CHO Not provided Hypothesized reactivity for synthesis -
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Not provided Monomer for polyimide synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH3, 2-COOH Not provided Potential pharmaceutical intermediate
4-Chloro-1H-indazole-3-carboxaldehyde Indazole 4-Cl, 3-CHO Not provided Aldehyde reactivity for derivatization
2-(4-Chlorophenyl)indolizine-3-carbaldehyde Indolizine 4-Cl-phenyl, 3-CHO 255.70 Higher MW due to phenyl substitution
4-chloro-3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde Thiazole 4-Cl, 3-(2,4-Cl2-benzyl), 2-oxo, 5-CHO 322.59 Increased lipophilicity, multi-Cl substitution

Functional Group Reactivity

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound (and analogs like 4-Chloro-1H-indazole-3-carboxaldehyde and 2-(4-Chlorophenyl)indolizine-3-carbaldehyde ) enables nucleophilic addition reactions, whereas carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid ) are more acidic and suited for salt formation or esterification.
  • Chlorine Substitution : Chlorine at position 4 in the indoline/indazole systems may enhance electrophilic substitution resistance compared to unsubstituted analogs. Multi-chloro derivatives (e.g., thiazole analog ) exhibit increased steric and electronic effects.

Core Heterocycle Influence

  • Indoline vs.
  • Thiazole vs. Indoline : The thiazole analog introduces sulfur into the heterocycle, altering electronic properties and hydrogen-bonding capabilities.

Molecular Weight and Physicochemical Properties

  • The thiazole derivative has the highest molecular weight (322.59 g/mol) due to its dichlorobenzyl group, likely increasing lipophilicity and reducing solubility in polar solvents.
  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (255.70 g/mol) may exhibit intermediate solubility compared to smaller analogs.

Research Implications and Gaps

While the provided evidence highlights structural and functional diversity among chloro-substituted heterocycles, direct data on this compound (e.g., synthetic routes, spectral data, biological activity) is absent. Further studies could explore:

  • Synthetic Applications : Leveraging the aldehyde group for Schiff base formation or cross-coupling reactions.
  • Biological Screening : Comparative analysis of antimicrobial or anticancer activity against indole/indazole/thiazole analogs.
  • Polymer Chemistry: Investigating its utility as a monomer, similar to 3-Chloro-N-phenyl-phthalimide .

Biological Activity

4-Chloro-2-oxoindoline-3-carbaldehyde is a compound of interest due to its diverse biological activities, including potential applications in medicinal chemistry. This article examines the compound's biological activity, synthesizing findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features an indole framework with a chloro substituent and an aldehyde functional group. Its chemical structure can be represented as follows:

C9H6ClNO2\text{C}_9\text{H}_6\text{Cl}\text{N}\text{O}_2

This structural configuration is crucial for its interaction with biological targets.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM, enhancing caspase-3 activity and inducing apoptosis .

Cell Line IC50 (µM) Mechanism
MDA-MB-2311.0Apoptosis via caspase activation
HepG210.0Induction of cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies confirmed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 12.4 to 16.5 µM . This suggests potential applications in treating bacterial infections.

Bacterial Strain MIC (µM)
Staphylococcus aureus12.4
Escherichia coli16.5

Anti-inflammatory Effects

Research indicates that derivatives of indole compounds, including this compound, may possess anti-inflammatory properties. These compounds have been shown to reduce nitric oxide (NO) levels in inflammatory models, suggesting their utility in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic processes.
  • Anti-inflammatory Pathway : It modulates inflammatory mediators such as NO and cytokines, contributing to reduced inflammation.

Case Studies

A notable case study involved the application of this compound in a mouse model of Toxoplasma gondii infection. The compound demonstrated protective effects on the intestinal barrier by reducing oxidative stress markers and enhancing glutathione levels, which are critical for cellular defense against pathogens .

Q & A

Q. How to validate biological activity mechanisms in cell-based assays?

  • Combine knockdown (siRNA) and inhibitor studies to confirm target engagement. Use fluorescent probes (e.g., FITC-labeled derivatives) for cellular uptake imaging. Cross-validate with transcriptomic profiling (RNA-seq) to identify downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-oxoindoline-3-carbaldehyde
Reactant of Route 2
4-Chloro-2-oxoindoline-3-carbaldehyde

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